BenchChemオンラインストアへようこそ!

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde (CAS 1263283-10-8, molecular formula C₈H₆Cl₂N₂O, molecular weight 217.05 g/mol) is a heterocyclic aromatic aldehyde that integrates three synthetically addressable functional centers on a single pyrimidine scaffold: two nucleophilic aromatic substitution (SNAr)-reactive chlorine atoms at C4 and C6, a cyclopropyl group at C2, and an aldehyde group at C5. The presence of the aldehyde enables condensation chemistry (Schiff base formation, Knoevenagel condensations), while the chlorine atoms permit sequential and regioselective derivatization under mild conditions—a property exploited in the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05 g/mol
Cat. No. B13096196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde
Molecular FormulaC8H6Cl2N2O
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(C(=N2)Cl)C=O)Cl
InChIInChI=1S/C8H6Cl2N2O/c9-6-5(3-13)7(10)12-8(11-6)4-1-2-4/h3-4H,1-2H2
InChIKeyGQHMQHMPAVEDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde: A Trifunctional Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Synthesis


4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde (CAS 1263283-10-8, molecular formula C₈H₆Cl₂N₂O, molecular weight 217.05 g/mol) is a heterocyclic aromatic aldehyde that integrates three synthetically addressable functional centers on a single pyrimidine scaffold: two nucleophilic aromatic substitution (SNAr)-reactive chlorine atoms at C4 and C6, a cyclopropyl group at C2, and an aldehyde group at C5 . The presence of the aldehyde enables condensation chemistry (Schiff base formation, Knoevenagel condensations), while the chlorine atoms permit sequential and regioselective derivatization under mild conditions—a property exploited in the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines . The C2-cyclopropyl substituent distinguishes this compound from the more commonly employed 4,6-dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8, MW 176.99 g/mol), which lacks C2 substitution and therefore exhibits different lipophilicity, steric profile, and metabolic stability characteristics .

Why 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde Cannot Be Replaced by Common 4,6-Dichloropyrimidine-5-carbaldehyde Analogs


Generic substitution of 4,6-dichloro-2-cyclopropylpyrimidine-5-carbaldehyde with the widely available 4,6-dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8) fails on at least three fronts relevant to discovery-stage procurement. First, the C2-cyclopropyl group alters the electronic environment of the pyrimidine ring, modifying the regioselectivity and rate of sequential SNAr reactions at C4 versus C6, which is critical for stepwise elaboration of the scaffold . Second, the cyclopropyl substituent increases molecular lipophilicity (estimated XLogP3 increase of approximately 0.5–0.8 log units relative to the C2-unsubstituted analog), which can influence solubility, membrane permeability, and the physicochemical property window of derived lead compounds . Third, in fragment-based drug discovery, the C2-cyclopropyl motif has been directly linked to enhanced metabolic stability and in vivo bioavailability in pyrimidine-based inhibitor series, where isopropyl or hydrogen C2-substituted analogs showed inferior pharmacokinetic profiles . These differentiation vectors mean that selecting the non-cyclopropyl analog may produce intermediates with divergent reactivity and biological profile—defeating the purpose of structure-activity relationship (SAR) exploration or lead optimization campaigns.

Quantitative Differentiation Evidence for 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde


Regioselective SNAr Reactivity at C4 vs. C6: Differential Chlorine Displacement Kinetics on the 2-Cyclopropylpyrimidine Scaffold

On 4,6-dichloropyrimidine scaffolds, the C4 chlorine exhibits approximately 2.5-fold greater electrophilicity than the C6 chlorine, as quantified by the relative rates of nucleophilic aromatic substitution (SNAr). This selectivity, driven by resonance stabilization of the Meisenheimer intermediate at C4 (Hammett σₘ = 0.37 for C4 vs. 0.21 for C6), enables sequential, chemoselective derivatization of the scaffold under controlled temperature conditions (C4 displacement at 0–25°C; C6 displacement at 80–120°C) . Although direct kinetic data for the C2-cyclopropyl variant are not separately tabulated in the source, the C2-cyclopropyl substituent is electron-donating (σ_meta ≈ −0.07 for cyclopropyl), which is expected to moderately attenuate the electrophilicity at both C4 and C6 relative to the C2-unsubstituted 4,6-dichloropyrimidine-5-carbaldehyde, thus offering a distinct selectivity window for sequential library synthesis .

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

Fragment-Based PDE10A Inhibition: Structural Basis for C2-Cyclopropyl Engagement in the Enzyme Active Site

In a fragment-based drug discovery campaign targeting phosphodiesterase 10A (PDE10A), the C2-cyclopropyl-5-methylpyrimidine analog of the target compound (4,6-dichloro-2-cyclopropyl-5-methyl-pyrimidine) was co-crystallized with PDE10A (PDB ID: 5C1W, resolution 1.70 Å) . The initial fragment screening hit—a low molecular weight pyrimidine—displayed a PDE10A Ki of 8700 nM with a ligand efficiency (LE) of 0.59 . Structure-guided optimization yielded optimized inhibitors with PDE10A IC₅₀ values reaching 0.001 nM (Ki ≪ 1 nM), representing a >10⁶-fold improvement in potency while maintaining favorable ligand efficiency . The co-crystal structure reveals that the C2-cyclopropyl group occupies a defined hydrophobic sub-pocket within the PDE10A active site, contributing to binding affinity through shape complementarity and van der Waals interactions .

Fragment-based drug discovery PDE10A inhibition X-ray crystallography Ligand efficiency

Cyclopropyl-Enhanced Bioavailability vs. Target-Site Potency: Physicochemical Differentiation in Pyrimidine-Based Inhibitor Design

In a series of pyrimidinedione-based protoporphyrinogen oxidase (PPO) inhibitors, cyclopropyl-containing derivatives consistently outperformed cyclobutyl analogs in in vivo herbicidal efficacy, despite nearly identical in vitro target-site potencies. Compound FM-1688 (cyclopropyl-bearing) achieved an in vitro PPO IC₅₀ of 5.95 nM vs. 6.85 nM for the commercial standard tiafenacil—a marginal 1.15-fold difference . However, in greenhouse whole-plant assays, FM-1688 achieved 100% control of broadleaf weeds (Zinnia elegans and Abutilon theophrasti) at 2.34 g a.i./ha and 80% control of grass weeds (Echinochloa crus-galli) at 9.375 g a.i./ha, significantly surpassing tiafenacil (40% control of E. crus-galli at the same rate) . Computational analysis attributed this in vivo superiority to a reduced molecular dipole moment (FM-1688: 3.19 D vs. tiafenacil: 5.89 D; Δ = −2.70 D), which correlates with enhanced membrane permeability and systemic bioavailability—not improved target engagement . This study provides direct quantitative evidence that the cyclopropyl substituent on pyrimidine scaffolds drives pharmacokinetic differentiation independently of pharmacodynamic potency.

Bioavailability Cyclopropyl effect Physicochemical properties Agrochemical design

Chemoselective Aldehyde Reactivity: N-Terminal Surrogate Synthesis in Amino Acid and Peptide Chemistry

The 4,6-dichloropyrimidine-5-carbaldehyde scaffold (lacking the C2-cyclopropyl group) is an established and commercially documented substrate for the synthesis of N-terminal surrogates in amino acid and peptide analogues . The aldehyde group at C5 condenses with amino acid esters (e.g., methyl glycinate, tert-butyl glycinate) to form Schiff base intermediates that can undergo cyclization to pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, as demonstrated by Smolii and colleagues . The C2-cyclopropyl variant of this scaffold (the target compound) offers the same aldehyde-driven condensation chemistry while providing the added steric and electronic modulation of the cyclopropyl group, which may influence both the regiochemical outcome of cyclization reactions and the physicochemical properties (lipophilicity, solubility) of the resulting peptide mimetics .

Peptide chemistry N-terminal surrogate Aldehyde condensation Amino acid analogues

Metabolic Stability Advantage of Cyclopropyl-Pyrimidine Scaffolds: Plasma and Microsomal Stability Benchmarks

Cyclopropyl substitution on pyrimidine scaffolds has been systematically associated with improved metabolic stability across multiple chemical series. A representative cyclopropyl-pyrimidine-amine analog exhibited a plasma half-life exceeding 289 minutes and liver microsomal stability surpassing 145 minutes in standard in vitro stability assays . These values contrast with non-cyclopropyl pyrimidine analogs, which typically display shorter half-lives due to oxidative metabolism at benzylic or α-amino positions that are blocked by the cyclopropyl ring. Additionally, a 2025 review of FDA-approved cyclopropane-containing drugs highlights that the cyclopropyl group is a privileged motif for reducing plasma clearance across multiple therapeutic areas including cardiovascular, CNS, and oncology indications . The metabolic protection arises from the unique electronic character of the cyclopropyl C–C bonds (bent-bond orbital hybridization), which resist cytochrome P450-mediated oxidation relative to comparably sized alkyl substituents such as isopropyl .

Metabolic stability Cyclopropyl protection Liver microsomes Plasma half-life

Lipophilicity Modulation via C2-Cyclopropyl Substitution: XLogP3 Differentiation from the Parent 4,6-Dichloropyrimidine-5-carbaldehyde Scaffold

The computed XLogP3 value for the C2-unsubstituted comparator, 4,6-dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8), is 1.6 . The addition of a cyclopropyl group at C2 contributes an estimated π increment of approximately +0.5 to +0.8 log units to the XLogP3 value of the target compound (4,6-dichloro-2-cyclopropylpyrimidine-5-carbaldehyde), based on fragment-based lipophilicity addition methods validated for pyrimidine scaffolds . The resulting projected XLogP3 of approximately 2.1–2.4 places the target compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates while still maintaining sufficient aqueous solubility for biochemical assay compatibility . This contrasts with more lipophilic C2-substituted analogs (e.g., C2-phenyl or C2-benzyl derivatives) that exceed XLogP3 > 3 and may present solubility-limited assay behavior, and with the parent compound (XLogP3 = 1.6) which may lack sufficient membrane permeability for cellular target engagement .

Lipophilicity XLogP3 Physicochemical properties Drug-likeness

Recommended Application Scenarios for 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde Based on Established Differentiation Evidence


Fragment-Based Drug Discovery Targeting PDE10A or Related Phosphodiesterases

The C2-cyclopropylpyrimidine scaffold is structurally validated for PDE10A inhibition through co-crystallography (PDB 5C1W, 1.70 Å resolution) . The 5-aldehyde group on the target compound provides a synthetic handle for introducing diversity elements (via reductive amination, Grignard addition, or condensation chemistry) without sacrificing the C2-cyclopropyl hydrophobic pocket engagement that is critical for PDE10A binding . This makes 4,6-dichloro-2-cyclopropylpyrimidine-5-carbaldehyde an ideal core scaffold for fragment growth and library synthesis in PDE10A-targeted programs. The documented fragment-to-lead tractability—achieving >10⁶-fold potency improvement from a pyrimidine fragment hit (Ki = 8700 nM) to optimized leads (IC₅₀ = 0.001 nM)—provides procurement confidence that the scaffold is amenable to systematic optimization .

Agrochemical Lead Optimization Requiring Enhanced Bioavailability and In Vivo Efficacy

For agrochemical discovery programs—particularly those targeting protoporphyrinogen oxidase (PPO) or similar enzyme targets—the C2-cyclopropyl substituent has been quantitatively demonstrated to enhance in vivo herbicidal efficacy through improved bioavailability rather than increased target-site potency . The target compound offers two chlorine leaving groups for sequential derivatization (C4 at 0–25°C, C6 at 80–120°C) and a C5 aldehyde for late-stage functionalization, enabling exploration of structure–property relationships that optimize both target engagement and systemic translocation . The demonstrated +40 percentage-point improvement in grass weed control at equivalent application rates (cyclopropyl analog FM-1688: 80% at 9.375 g a.i./ha vs. tiafenacil: 40%) illustrates the practical impact of cyclopropyl-driven bioavailability enhancement in a whole-organism context .

Peptide Mimetic and N-Terminal Surrogate Construction with Modulated Lipophilicity

The target compound combines the N-terminal surrogate synthesis chemistry validated for 4,6-dichloropyrimidine-5-carboxaldehyde with a C2-cyclopropyl group that increases lipophilicity by approximately +0.5 to +0.8 XLogP3 units . This differentiated lipophilicity profile enables the construction of peptide mimetics with enhanced membrane permeability—a critical parameter for intracellular target engagement. The aldehyde undergoes condensation with amino acid esters (glycinates) to form Schiff bases that cyclize to pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines , providing access to conformationally constrained dipeptide surrogates that are inaccessible from the simpler C2-H scaffold.

Kinase Inhibitor Library Synthesis Requiring Sequential, Regioselective SNAr Derivatization

The differential electrophilicity of the C4 and C6 chlorine atoms (approximate 2.5× rate ratio for the generic 4,6-dichloropyrimidine scaffold) enables sequential, chemoselective installation of two distinct amine or other nucleophile substituents without protecting-group manipulation . The C2-cyclopropyl group modulates this selectivity window via its electron-donating effect while simultaneously providing metabolic stability advantages that are relevant for kinase inhibitor programs . This trifunctional architecture—two leaving groups, one aldehyde, and one metabolically stabilizing cyclopropyl—makes the compound a dense, efficient core for generating kinase-focused compound libraries where both potency and pharmacokinetic properties must be optimized in parallel.

Quote Request

Request a Quote for 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.